molecular formula C12H25N3O4 B6354309 1-Piperidinepropanimidamide 2HOAc CAS No. 1172889-70-1

1-Piperidinepropanimidamide 2HOAc

Cat. No.: B6354309
CAS No.: 1172889-70-1
M. Wt: 275.34 g/mol
InChI Key: HBTZDKUALYCPMU-UHFFFAOYSA-N
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Description

1-Piperidinepropanimidamide 2HOAc is a chemical compound with the molecular formula C12H25N3O4. It is a derivative of piperidine, a six-membered heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinepropanimidamide 2HOAc typically involves the reaction of piperidine with propionamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For example, the use of phenylsilane as a reducing agent and iron complexes as catalysts can promote the formation and reduction of imine intermediates, leading to the cyclization and reduction of piperidinone intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of deep eutectic solvents (DESs) such as ZnCl2:2HOAc has been explored for the large-scale synthesis of organic compounds, providing a greener alternative to conventional solvents .

Chemical Reactions Analysis

Types of Reactions

1-Piperidinepropanimidamide 2HOAc can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., phenylsilane), and catalysts (e.g., iron complexes). The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

1-Piperidinepropanimidamide 2HOAc has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Piperidinepropanimidamide 2HOAc involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, and TGF-ß/SMAD. These interactions can lead to the inhibition of cell migration, cell cycle arrest, and the inhibition of cancer cell survivability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Piperidinepropanimidamide 2HOAc include other piperidine derivatives such as:

Uniqueness

This compound is unique due to its specific molecular structure and the potential applications it offers in various fields. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

acetic acid;3-piperidin-1-ylpropanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3.2C2H4O2/c9-8(10)4-7-11-5-2-1-3-6-11;2*1-2(3)4/h1-7H2,(H3,9,10);2*1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTZDKUALYCPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1CCN(CC1)CCC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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